molecular formula C22H23N3 B15376907 1,2,3-Tribenzylguanidine CAS No. 5440-98-2

1,2,3-Tribenzylguanidine

Cat. No.: B15376907
CAS No.: 5440-98-2
M. Wt: 329.4 g/mol
InChI Key: CRQXNVPOHIITIU-UHFFFAOYSA-N
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Description

1,2,3-Tribenzylguanidine is a guanidine derivative with three benzyl (C₆H₅CH₂–) groups attached to the central guanidine core. Guanidine itself (H₂N–C(=NH)–NH₂) is a strong organic base, and its derivatives are widely studied for applications in catalysis, pharmaceuticals, and materials science. The substitution of benzyl groups introduces steric bulk and lipophilicity, which can modulate reactivity, solubility, and biological activity.

Properties

CAS No.

5440-98-2

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

1,2,3-tribenzylguanidine

InChI

InChI=1S/C22H23N3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H2,23,24,25)

InChI Key

CRQXNVPOHIITIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Substituent Effects

The substituents on the guanidine core significantly influence physicochemical and functional properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,2,3-Tribenzylguanidine Three benzyl groups C₂₁H₂₃N₃ 317.43 High lipophilicity, steric hindrance
1,2,3-Triphenylguanidine Three phenyl groups C₁₉H₁₇N₃ 287.36 Moderate lipophilicity, planar aromaticity
1,3-Diphenylguanidine Two phenyl groups C₁₃H₁₃N₃ 211.27 Reduced steric hindrance, higher basicity
1,1,3,3-Tetramethylguanidine Four methyl groups C₅H₁₃N₃ 115.18 High solubility in polar solvents, low bulk
  • Lipophilicity : Benzyl groups in this compound enhance lipophilicity compared to phenyl (Triphenylguanidine) or methyl (Tetramethylguanidine) substituents. This property may improve membrane permeability in biological systems but reduce water solubility .

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